8-Allylthioguanosine

Descripción

Propiedades

Fórmula molecular |

C13H17N5O5S |

|---|---|

Peso molecular |

355.37 g/mol |

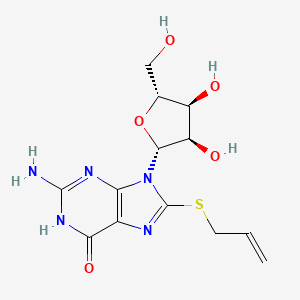

Nombre IUPAC |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |

Clave InChI |

GUGINDRESZHQCY-IOSLPCCCSA-N |

SMILES isomérico |

C=CCSC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

SMILES canónico |

C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of 8-Allylthioguanosine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioguanosine is a synthetic nucleoside analog that functions as a potent agonist of Toll-like receptor 7 (TLR7). Its mechanism of action is centered on the activation of the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of type I interferons and pro-inflammatory cytokines. This activity makes it a compound of interest for applications in immunotherapy, vaccine adjuvants, and as an antiviral agent. This guide provides a comprehensive overview of the molecular pathways involved, detailed experimental protocols for its characterization, and a framework for understanding its immunomodulatory effects.

Core Mechanism: TLR7 Agonism

The primary mechanism of action of this compound is its function as a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Like other 8-substituted guanosine analogs, this compound mimics components of viral ssRNA, allowing it to bind to and activate TLR7 within the endosomes of immune cells.[1]

The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This event triggers a downstream signaling cascade that is central to the immunostimulatory effects of the compound.

Intracellular Signaling Pathways

Upon recruitment of MyD88, a signaling complex is formed involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways: the NF-κB pathway and the IRF7 pathway.

NF-κB Signaling Pathway

The activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

References

8-Allylthioguanosine: A Technical Guide to Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioguanosine is a synthetic purine nucleoside analog characterized by an allylthio substitution at the 8-position of the guanine base. While specific literature on this compound is sparse, this technical guide consolidates information from analogous 8-substituted guanosine derivatives to provide a comprehensive overview of its probable synthesis, chemical properties, and potential biological activities. Drawing parallels from well-documented congeners, this document outlines a feasible synthetic pathway, predicts key chemical characteristics, and explores potential mechanisms of action, particularly as an immunomodulator and an anticancer agent. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from guanosine: bromination at the 8-position followed by nucleophilic substitution with an allylthiol equivalent.

Step 1: Synthesis of 8-Bromoguanosine

The initial step involves the electrophilic bromination of guanosine. This reaction is well-established in the literature.[1][2][3]

Experimental Protocol:

-

Materials: Guanosine, sodium acetate, acetic acid, bromine.

-

Procedure:

-

Suspend guanosine in a mixture of sodium acetate and acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the suspension at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

The product, 8-bromoguanosine, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold acetic acid and then with ether to remove impurities.

-

Dry the product under vacuum.

-

Step 2: Synthesis of this compound via S-alkylation

The second step involves the conversion of 8-bromoguanosine to an 8-thioguanosine intermediate, which is then S-alkylated with an allyl halide. A more direct approach involves the reaction of 8-bromoguanosine with sodium hydrosulfide to generate the 8-thiol intermediate in situ, which then reacts with allyl bromide.

Experimental Protocol:

-

Materials: 8-Bromoguanosine, sodium hydrosulfide (NaSH), allyl bromide, dimethylformamide (DMF) or another suitable polar aprotic solvent.

-

Procedure:

-

Dissolve 8-bromoguanosine in DMF.

-

Add a solution of sodium hydrosulfide in water or DMF to the reaction mixture. The reaction progress to form the 8-thiol intermediate can be monitored by TLC.

-

To the in situ generated 8-thioguanosine, add allyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Experimental Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Chemical Properties

The chemical properties of this compound are expected to be influenced by the guanosine core, the thioether linkage, and the terminal allyl group.

Physicochemical Properties

Based on the structure of guanosine and related analogs, the following physicochemical properties for this compound can be anticipated.[4][5][6]

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₇N₅O₄S |

| Molecular Weight | 355.37 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. |

| Melting Point | Expected to be a high-melting solid, likely decomposing at elevated temperatures. |

| pKa | Expected to have pKa values associated with the N1-H and N7-H of the guanine ring, and the ribose hydroxyl groups. |

Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected key features are outlined below.

| Technique | Expected Salient Features |

| ¹H NMR | - Signals for the ribose protons. - Aromatic proton signal for H-1'. - Characteristic signals for the allyl group: methylene protons adjacent to sulfur and vinyl protons. - Exchangeable protons for the amino and hydroxyl groups. |

| ¹³C NMR | - Resonances for the purine and ribose carbons. - Signals corresponding to the allyl group carbons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation pattern showing loss of the ribose moiety and fragments of the allylthio-guanine base. |

| Infrared (IR) | - Characteristic absorption bands for N-H, O-H, C=O, and C=N stretching vibrations from the guanosine core. - Bands associated with the C-S and C=C bonds of the allylthio group. |

Stability and Reactivity

The thioether linkage in this compound is generally stable but can be susceptible to oxidation under strong oxidizing conditions, potentially forming the corresponding sulfoxide or sulfone. The allyl group can undergo typical reactions of a double bond, such as addition reactions. The glycosidic bond may be susceptible to cleavage under strongly acidic conditions.

Potential Biological Activities and Signaling Pathways

8-Substituted guanosine analogs are known to possess a range of biological activities, with immunomodulatory and anticancer effects being the most prominent.

Immunomodulatory Activity: TLR7 Agonism

Several 8-substituted guanosine analogs act as agonists for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA.[7][8][9] Activation of TLR7 can lead to the production of pro-inflammatory cytokines and type I interferons, initiating a robust immune response. It is plausible that this compound could also function as a TLR7 agonist.

Hypothesized TLR7 Signaling Pathway for this compound:

Caption: Hypothesized TLR7 signaling pathway initiated by this compound.

Anticancer Activity

Numerous guanosine analogs have been investigated for their anticancer properties.[10][11][12][13] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and differentiation of cancer cells. The PI3K/Akt and MAPK/ERK signaling pathways are often implicated in these processes.[14][7][10][15][16][17][18][19][20][21]

Hypothesized Anticancer Signaling Pathways Modulated by this compound:

Caption: Potential anticancer signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored synthetic nucleoside analog. Based on the chemistry and biological activities of related 8-substituted guanosine derivatives, it is plausible to synthesize this compound and anticipate its potential as an immunomodulatory and anticancer agent. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for initiating research into this compound. Future studies should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo evaluations to confirm its biological activities and elucidate its precise mechanisms of action. Such investigations could pave the way for the development of novel therapeutics based on this promising scaffold.

References

- 1. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Guanosine - Wikipedia [en.wikipedia.org]

- 6. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are TLR agonists and how do they work? [synapse.patsnap.com]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

8-Allylthioguanosine: A Technical Overview of its Anticipated Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioguanosine is a novel purine nucleoside analogue that, based on the extensive research into related 8-substituted thioguanosine derivatives, holds significant potential as a therapeutic agent. While direct experimental data on this compound is not yet publicly available, this technical guide synthesizes the current understanding of its likely chemical properties, biological activities, and mechanisms of action. This document serves as a foundational resource for researchers initiating studies on this promising compound, providing extrapolated experimental protocols and summarizing key data from closely related molecules to guide future discovery and characterization efforts.

Introduction

Guanosine analogues have long been a cornerstone of antiviral and anticancer chemotherapy. The strategic modification of the purine ring, particularly at the C8 position, has yielded compounds with diverse and potent biological activities. The introduction of a sulfur-containing substituent, such as an allylthio group, is anticipated to modulate the molecule's electronic properties, metabolic stability, and interaction with biological targets.

This guide provides a comprehensive overview of the anticipated discovery and initial characterization of this compound. By examining the established knowledge surrounding 8-thioguanosine derivatives and other 8-substituted guanosine analogues, we can construct a robust framework for the investigation of this novel compound.

Predicted Chemical Synthesis

The synthesis of this compound is expected to follow established methodologies for the preparation of 8-substituted guanosine derivatives. A plausible synthetic route would involve the initial preparation of 8-bromoguanosine, a common intermediate in the synthesis of such analogues.

Experimental Protocol: Synthesis of this compound

Materials:

-

Guanosine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Allyl mercaptan

-

Sodium hydride (NaH)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of 8-Bromoguanosine: Guanosine is reacted with N-Bromosuccinimide in DMF to yield 8-bromoguanosine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Formation of the Allyl Thiolate: Allyl mercaptan is treated with a strong base, such as sodium hydride, in an anhydrous solvent like DMF to generate the sodium allyl thiolate.

-

Nucleophilic Substitution: The freshly prepared sodium allyl thiolate is added to the solution of 8-bromoguanosine. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution of the bromide with the allylthio group.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Anticipated Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be multifaceted, drawing from the known properties of thioguanine and 8-substituted guanosine analogues.

Potential as an Antimetabolite

6-Thioguanine, a closely related compound, functions as a purine analogue that becomes incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly dividing cells[1][2]. It is highly probable that this compound will be similarly metabolized by cellular enzymes.

Metabolic Activation Pathway:

-

Phosphorylation: this compound is likely a substrate for cellular kinases, which would phosphorylate it to the monophosphate (8-Allylthio-GMP), diphosphate (8-Allylthio-GDP), and triphosphate (8-Allylthio-GTP) forms.

-

Incorporation into Nucleic Acids: The triphosphate metabolite, 8-Allylthio-GTP, can then be incorporated into DNA and RNA by polymerases. This incorporation would likely disrupt nucleic acid structure and function, leading to cell cycle arrest and apoptosis.

Caption: Predicted metabolic activation pathway of this compound.

Immunostimulatory Properties

Certain 8-substituted guanosine analogues have been identified as agonists of Toll-like receptor 7 (TLR7), leading to the activation of the innate immune system[3]. This activation results in the production of pro-inflammatory cytokines and type I interferons, which can have antiviral and antitumor effects.

Caption: Potential TLR7 signaling pathway activated by this compound.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the biological activities of related 8-substituted guanosine analogues to provide a comparative context.

Table 1: Induction of Differentiation in Friend Murine Erythroleukemia Cells by 8-Substituted Guanosine Analogs [4][5]

| Compound (8-Substituent) | Concentration (mM) | Benzidine Positive Cells (%) |

| -N(CH₃)₂ | 5 | 68 |

| -NHCH₃ | 1 | 42 |

| -NH₂ | 0.4 | 34 |

| -OH | 5 | 33 |

| -SO₂CH₃ | 5 | 30 |

Table 2: Antibacterial Activity of Thioguanine-Modified Pleuromutilin Derivatives [6]

| Compound | MIC (μg/mL) vs. S. aureus (MRSA) |

| Pleuromutilin | >128 |

| Tiamulin | 0.5 |

| Compound 6j | 0.25 |

Initial Characterization Workflow

The initial characterization of a novel compound like this compound would follow a standardized workflow to determine its physicochemical properties, in vitro activity, and preliminary in vivo effects.

Caption: A typical workflow for the initial characterization of a novel therapeutic candidate.

Conclusion

Although this compound has not yet been described in the scientific literature, a substantial body of research on related compounds provides a strong foundation for predicting its properties and guiding its future investigation. The synthetic route is anticipated to be straightforward, and its biological activities are likely to encompass both antimetabolite and immunomodulatory effects. The experimental protocols and comparative data presented in this guide are intended to accelerate the discovery and characterization of this compound, a promising candidate for further drug development.

References

- 1. Tioguanine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 3. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. | Semantic Scholar [semanticscholar.org]

- 6. Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

8-Allylthioguanosine: A Prospective Tool for Interrogating RNA Dynamics

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically detailing the use of 8-Allylthioguanosine as a tool for studying RNA dynamics. Consequently, this technical guide is presented as a prospective whitepaper. The methodologies, data, and conceptual frameworks described herein are extrapolated from established principles and techniques employed with analogous compounds, such as 6-thioguanosine (6sG) and 4-thiouridine (4sU). This document is intended to serve as a theoretical and practical foundation for researchers and drug development professionals interested in exploring the potential of this compound.

Introduction

The study of RNA dynamics, encompassing transcription, processing, and decay, is fundamental to understanding gene regulation in both health and disease. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful strategy to track the lifecycle of RNA molecules. These nucleoside analogues are incorporated into newly synthesized RNA and can be subsequently identified through various biochemical methods. While 4-thiouridine and, more recently, 6-thioguanosine have been successfully employed for this purpose, the exploration of novel analogues with unique chemical properties holds promise for expanding the capabilities of RNA dynamics research.

This compound is a guanosine analogue featuring an allyl group attached to the sulfur at the 8-position of the purine ring. The presence of the allyl group, a reactive moiety, offers a unique chemical handle that could be exploited for bioorthogonal reactions, potentially enabling novel methods for RNA enrichment and detection. This guide outlines the hypothetical framework for the application of this compound in studying RNA dynamics, from metabolic labeling to data analysis.

Proposed Mechanism of Action and Experimental Workflow

The central hypothesis for the use of this compound is its metabolic incorporation into newly transcribed RNA by cellular polymerases. Once incorporated, the allyl group can serve as a target for chemical modification, enabling the distinction of newly synthesized RNA from the pre-existing RNA pool.

A plausible workflow would involve the following steps:

-

Metabolic Labeling: Cells or organisms are incubated with this compound, which is taken up by the cells and converted into its triphosphate form, 8-Allylthio-GTP. This modified nucleotide is then incorporated into nascent RNA transcripts in place of guanosine.

-

RNA Isolation: Total RNA is extracted from the cells.

-

Chemical Derivatization: The isolated RNA is treated with a reagent that specifically reacts with the allyl group. For instance, a thiol-ene "click" reaction could be employed to attach a biotin molecule, facilitating subsequent enrichment.

-

Enrichment of Labeled RNA: The biotinylated RNA is selectively captured using streptavidin-coated magnetic beads.

-

Sequencing and Data Analysis: The enriched RNA population is then subjected to high-throughput sequencing. The resulting data can be analyzed to determine the rates of RNA synthesis and decay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the use of this compound, based on typical values observed for similar metabolic labeling techniques. These values would require experimental validation.

| Parameter | Hypothetical Value | Notes |

| Cellular Uptake Efficiency | > 80% | Assumes good cell permeability of the nucleoside. |

| Conversion to Triphosphate | ~60-70% | Dependent on the efficiency of cellular nucleoside kinases. |

| Incorporation Rate | 1 in 5000 G | A lower incorporation rate compared to canonical nucleotides is expected. |

| Biotinylation Efficiency | > 90% | Thiol-ene click chemistry is generally highly efficient. |

| Enrichment Fold-Change | > 100-fold | Expected enrichment of labeled RNA over background. |

| Sequencing Read Misincorporation | < 0.1% | The modification itself is not expected to cause significant polymerase errors during reverse transcription, but this needs to be verified. |

| Optimal Labeling Concentration | 50 - 200 µM | To be determined empirically to balance labeling efficiency and potential cytotoxicity. |

| Cytotoxicity (IC50) | > 500 µM | Desirably low toxicity to minimize perturbation of cellular processes. |

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments using this compound. These protocols are based on established methods for other thiolated nucleosides and would require optimization.

Protocol 1: Metabolic Labeling of Nascent RNA

-

Cell Culture: Plate cells of interest at an appropriate density to be sub-confluent at the time of labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions. The incubation time will depend on the specific research question and the turnover rate of the RNAs of interest.

-

Cell Lysis and RNA Isolation: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA isolation according to the manufacturer's protocol.

Protocol 2: Biotinylation and Enrichment of this compound-labeled RNA

-

RNA Quantification and Quality Control: Quantify the isolated total RNA and assess its integrity using a Bioanalyzer or similar instrument.

-

Biotinylation Reaction Setup: In a nuclease-free tube, combine the following:

-

Total RNA (10-50 µg)

-

Biotin-thiol compound (e.g., Biotin-PEG-Thiol)

-

Photoinitiator (if using a photo-initiated thiol-ene reaction)

-

Reaction buffer (e.g., TE buffer)

-

-

Thiol-Ene Reaction: Irradiate the reaction mixture with UV light (e.g., 365 nm) for a specified period to initiate the click reaction. Alternatively, a radical-initiated reaction could be used.

-

Purification of Biotinylated RNA: Remove unreacted biotin-thiol and other reaction components by ethanol precipitation or using a suitable RNA cleanup kit.

-

Streptavidin Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.

-

Binding of Biotinylated RNA: Add the purified, biotinylated RNA to the prepared streptavidin beads and incubate with rotation to allow for binding.

-

Washing: Wash the beads several times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.

-

Elution: Elute the captured RNA from the beads using a suitable elution buffer (e.g., containing a reducing agent if a cleavable linker was used, or by heat denaturation).

Potential Signaling Pathway Interactions

While no specific signaling pathways have been linked to this compound, the allyl group and the guanosine analogue structure suggest potential areas of investigation. Allyl compounds, such as allyl isothiocyanate found in cruciferous vegetables, are known to interact with cellular signaling pathways, often through the modulation of oxidative stress responses and inflammatory pathways.

It is conceivable that this compound or its metabolites could influence pathways such as:

-

NF-κB Signaling: Allyl compounds have been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are involved in cellular responses to stress and could be modulated by the introduction of a reactive allyl group.

-

Nrf2 Pathway: This pathway is a primary regulator of the antioxidant response, and the thiol-reactive nature of the allyl group could potentially activate Nrf2.

Further research would be necessary to determine if this compound has any significant off-target effects on these or other signaling pathways, which would be a critical consideration for its use as a specific tool for tracking RNA dynamics.

Conclusion and Future Directions

This compound represents a novel, yet currently theoretical, tool for the study of RNA dynamics. Its unique chemical handle, the allyl group, offers the potential for the development of new and efficient methods for the enrichment and analysis of nascent RNA. The conceptual framework laid out in this guide, based on established principles from related technologies, provides a roadmap for the experimental validation and application of this promising compound.

Future research should focus on the synthesis of this compound and its triphosphate derivative, followed by in vitro and in cellulo validation of its incorporation into RNA. Characterization of its metabolic fate, potential cytotoxicity, and off-target effects on cellular signaling will be crucial for its establishment as a reliable tool. If successful, this compound could provide a valuable addition to the molecular biologist's toolkit, enabling deeper insights into the complex and dynamic world of the transcriptome.

In Vivo Stability and Metabolism of 8-Allylthioguanosine: A Technical Guide

Disclaimer: To date, no specific preclinical or clinical studies detailing the in vivo stability and metabolism of 8-Allylthioguanosine have been published in the peer-reviewed scientific literature. Consequently, this document provides a predictive overview based on the known metabolic pathways of structurally related compounds, including purine nucleosides, thiopurines, and molecules containing allyl groups. The experimental protocols described are general methodologies that would be appropriate for investigating the pharmacokinetics and biotransformation of a novel nucleoside analog like this compound.

Introduction

This compound is a synthetic purine nucleoside analog. As with other nucleoside analogs, its therapeutic potential is intrinsically linked to its in vivo stability, metabolic fate, and pharmacokinetic profile. Understanding these properties is critical for drug development, enabling the optimization of dosing regimens and the anticipation of potential drug-drug interactions and toxicities. This guide outlines the predicted metabolic pathways, and details relevant experimental protocols for the comprehensive in vivo characterization of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through several key enzymatic pathways, targeting the guanosine core, the thioether linkage, and the allyl group.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.

-

Cleavage of the Glycosidic Bond: Purine nucleoside phosphorylase (PNPase) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of guanosine and its analogs.[1] It is plausible that this compound is a substrate for PNPase, which would release 8-allylthioguanine. The susceptibility of 8-substituted guanosine analogs to PNPase can be variable.[2]

-

Oxidation of the Purine Ring: Xanthine oxidase (XO) is another critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine and xanthine.[3] Thiopurines, such as 6-mercaptopurine, are also substrates for XO.[4] It is therefore conceivable that the purine ring of this compound or its deglycosylated metabolite, 8-allylthioguanine, could undergo oxidation.

-

Metabolism of the Allyl Group: The allyl moiety is susceptible to oxidation, primarily by cytochrome P450 (CYP) enzymes.[5][6][7] This could lead to the formation of an epoxide or an alcohol, which can be further metabolized. Allyl compounds are known to interact with CYP enzymes.[8]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

-

Glutathione Conjugation: The allyl group, particularly if activated by Phase I metabolism to an electrophilic species, could be a substrate for glutathione S-transferases (GSTs).[9] This would result in the formation of a glutathione conjugate, which can be further processed to mercapturic acid derivatives. S-allylcysteine, a related compound, is known to undergo metabolism involving glutathione conjugation.[10][11][12]

-

Glucuronidation and Sulfation: The ribose moiety of this compound, as well as any hydroxylated metabolites, could be subject to glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

A diagram illustrating the predicted metabolic pathways is presented below.

Quantitative Data Summary

As no experimental data for this compound is available, the following tables are presented as templates for organizing data once it is generated from preclinical studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/h/kg) | Vd (L/kg) |

| This compound | Intravenous | 5 | Data | Data | Data | Data | Data | Data |

| Oral | 20 | Data | Data | Data | Data | Data | Data |

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

| Test System | Species | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein or million cells) |

| Liver Microsomes | Rat | Data | Data |

| Mouse | Data | Data | |

| Human | Data | Data | |

| Hepatocytes | Rat | Data | Data |

| Human | Data | Data |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vivo stability and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats.

In Vitro Metabolic Stability Assessment

This protocol describes how to assess the metabolic stability using liver microsomes.[13][14][15]

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (at a low concentration, e.g., 1 µM) to initiate the reaction.

-

Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentration of the remaining this compound in the supernatant is quantified using a validated LC-MS/MS method.

-

Data Analysis: The half-life (t1/2) and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Metabolite Identification

This protocol outlines the general steps for identifying metabolites in plasma and urine samples from in vivo studies.

Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of plasma protein binding.[16][17][18][19][20]

-

Preparation: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

-

Loading: One chamber is filled with plasma containing a known concentration of this compound, and the other chamber is filled with a protein-free buffer.

-

Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of this compound in both samples is determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.

Conclusion

While direct experimental data on the in vivo stability and metabolism of this compound is currently unavailable, this guide provides a robust framework for its investigation. Based on the metabolism of related compounds, it is anticipated that this compound will undergo deglycosylation, oxidation of the purine ring and the allyl side chain, and subsequent conjugation reactions. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the pharmacokinetic profile and metabolic fate of this novel nucleoside analog, which is essential for its further development as a potential therapeutic agent.

References

- 1. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Xanthine oxidase activity in thiopurine curative Chinese inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of allyl sulfides on the induction of phase II detoxification enzymes and liver injury by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of allyl methyl trisulfide on glutathione S-transferase activity and BP-induced neoplasia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemopreventive effect of S-allylcysteine and its relationship to the detoxification enzyme glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 18. google.com [google.com]

- 19. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

Cellular Uptake and Localization of 8-Allylthioguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated cellular uptake and localization of 8-Allylthioguanosine, a novel purine analog. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from studies on its parent compound, thioguanine, and other 8-substituted guanosine analogs. The guide outlines a putative mechanism of cellular transport, intracellular metabolism, and subcellular distribution. Furthermore, it details the established experimental protocols and data presentation formats necessary to empirically validate these hypotheses. Finally, potential signaling pathways involving Toll-like receptors, which may be modulated by this compound, are discussed.

Introduction

This compound is a synthetic nucleoside analog with potential applications in drug development, likely as an antimetabolite or an immunomodulator. Its structure, featuring a thioketone at the 6-position and an allyl group at the 8-position of the guanine base, suggests that it may interact with cellular machinery involved in purine metabolism and signaling. Understanding its cellular uptake, metabolic fate, and subcellular localization is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential toxicity. This guide serves as a foundational resource for researchers initiating studies on this compound.

Predicted Cellular Uptake and Metabolism

Based on the known transport and metabolic pathways of thioguanine and other purine analogs, a putative mechanism for this compound can be proposed.[1][2][3]

Cellular Entry

The primary mechanism for the cellular uptake of purine analogs is through carrier-mediated transport.[4] It is hypothesized that this compound enters the cell via one or more of the following nucleoside transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, such as ENT1 and ENT2, facilitate the bidirectional transport of a wide range of purine and pyrimidine nucleosides across the plasma membrane.

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient.

The presence of the allyl group at the 8-position may influence the affinity of this compound for these transporters compared to unsubstituted thioguanosine.

Intracellular Metabolism

Once inside the cell, this compound is expected to be a substrate for enzymes involved in the purine salvage pathway.[5] The key enzyme in the activation of thioguanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , which converts the base to its monophosphate nucleotide.[5] It is highly probable that this compound is similarly converted to this compound monophosphate (8-Allyl-thioGMP).

Further phosphorylation by cellular kinases would lead to the formation of the di- and tri-phosphate analogs (8-Allyl-thioGDP and 8-Allyl-thioGTP). These active metabolites can then potentially be incorporated into DNA and RNA, leading to cytotoxicity, or they may interact with other cellular targets.[5]

It is also possible that the 8-allyl group is subject to metabolic modification. For instance, studies have shown that thioguanine can be metabolized to 8-hydroxy-thioguanine.[6]

Predicted Subcellular Localization

The subcellular distribution of this compound and its metabolites is crucial to its function.

-

Cytoplasm: The initial uptake and metabolic activation of this compound are expected to occur in the cytoplasm, where the necessary transporters and enzymes like HGPRT are located.

-

Nucleus: Following their formation, the di- and triphosphate metabolites are likely to be transported into the nucleus, where they can be incorporated into nucleic acids during replication and transcription.

-

Mitochondria: Some nucleoside analogs have been shown to localize to mitochondria, potentially affecting mitochondrial DNA and function. This possibility should be considered for this compound.

-

Endosomes/Lysosomes: As some guanosine analogs are known to interact with endosomally located Toll-like receptors, a portion of this compound may be localized to these compartments.

Quantitative Data Summary (Hypothetical)

Direct quantitative data for this compound is not currently available. The following tables are provided as templates for organizing experimental data once it is generated.

Table 1: Cellular Uptake of this compound in Cancer Cell Lines

| Cell Line | Incubation Time (min) | Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |

| HCT116 | 30 | 10 | Data to be determined |

| HCT116 | 60 | 10 | Data to be determined |

| Jurkat | 30 | 10 | Data to be determined |

| Jurkat | 60 | 10 | Data to be determined |

Table 2: Intracellular Metabolites of this compound

| Cell Line | Metabolite | Concentration (pmol/10^6 cells) after 4h incubation with 10 µM this compound |

| HCT116 | 8-Allyl-thioGMP | Data to be determined |

| HCT116 | 8-Allyl-thioGDP | Data to be determined |

| HCT116 | 8-Allyl-thioGTP | Data to be determined |

| Jurkat | 8-Allyl-thioGMP | Data to be determined |

| Jurkat | 8-Allyl-thioGDP | Data to be determined |

| Jurkat | 8-Allyl-thioGTP | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and localization of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Select relevant human cancer cell lines (e.g., colorectal cancer line HCT116, leukemia line Jurkat) and a non-cancerous control cell line.

-

Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the cell culture medium immediately before use.

Cellular Uptake Assay (Using HPLC)

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Drug Incubation: Treat cells with varying concentrations of this compound for different time points.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., perchloric acid).

-

Sample Preparation: Neutralize the lysate and centrifuge to pellet cellular debris. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Use a validated reverse-phase HPLC method with UV detection to quantify the intracellular concentration of this compound and its metabolites. A C18 column with a gradient elution of a phosphate buffer and acetonitrile is a common starting point for separating purine analogs.

Subcellular Localization (Using Confocal Microscopy)

-

Synthesis of a Fluorescent Analog: Synthesize a fluorescently-tagged version of this compound or use a fluorescently labeled antibody if available.

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Drug Incubation: Treat cells with the fluorescently labeled this compound.

-

Staining of Organelles: Use specific fluorescent dyes to stain the nucleus (e.g., DAPI), mitochondria (e.g., MitoTracker Red), and endosomes/lysosomes (e.g., LysoTracker Green).

-

Imaging: Acquire z-stack images using a confocal laser scanning microscope.

-

Colocalization Analysis: Analyze the images using appropriate software to determine the degree of colocalization between the fluorescent drug analog and the organelle markers.

Potential Signaling Pathway Involvement

Several 8-substituted guanosine analogs have been identified as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[7][8][9] These receptors are key components of the innate immune system and are located in the endosomal compartments of immune cells such as dendritic cells and B cells.

Activation of TLR7/8 by agonists leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that results in the activation of transcription factors like NF-κB and IRF7. This, in turn, leads to the production of pro-inflammatory cytokines and type I interferons. Given its structure, this compound should be investigated for its potential to activate the TLR7/8 signaling pathway.

Visualizations

Caption: Putative cellular uptake and metabolic activation pathway of this compound.

Caption: Workflow for determining the cellular uptake of this compound using HPLC.

Caption: Hypothesized activation of the TLR7/8 signaling pathway by this compound.

Conclusion

While direct experimental evidence for the cellular uptake and localization of this compound is lacking, a robust framework for its investigation can be built upon the extensive knowledge of its parent compound, thioguanine, and other guanosine analogs. This guide provides the necessary theoretical background, hypothetical data structures, detailed experimental protocols, and potential signaling pathway involvement to facilitate future research. The proposed studies will be instrumental in defining the pharmacological profile of this compound and advancing its potential development as a therapeutic agent.

References

- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. Thioguanine administered as a continuous intravenous infusion to pediatric patients is metabolized to the novel metabolite 8-hydroxy-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TLR8 activation and inhibition by guanosine analogs in RNA: importance of functional groups and chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Off-Target Effects of 8-Allylthioguanosine in Mammalian Cells: A Technical Guide for Researchers

Abstract

8-Allylthioguanosine is a synthetic purine nucleoside analog with potential therapeutic applications. As with any bioactive small molecule, a thorough understanding of its interaction with unintended cellular targets is critical for preclinical development and safety assessment. This technical guide provides a framework for investigating the potential off-target effects of this compound in mammalian cells. Due to the limited publicly available data on the specific off-target profile of this compound, this document focuses on established methodologies and predictive insights based on the broader class of 8-substituted guanosine analogs. The guide details essential experimental protocols, including kinase profiling, chemical proteomics, and cellular thermal shift assays (CETSA), and provides templates for data presentation and visualization to aid researchers in designing and executing comprehensive off-target effect studies.

Introduction

Guanosine analogs are a class of molecules that have been extensively explored for their therapeutic potential, particularly in oncology and virology. Modifications at the 8-position of the guanine base have been shown to modulate the biological activity of these compounds. 8-substituted guanosine derivatives have been investigated for their ability to induce differentiation in leukemia cells.[1] While the on-target effects of these molecules are often the primary focus of research, understanding their off-target interactions is paramount for predicting potential toxicities and identifying novel therapeutic opportunities. This guide outlines a systematic approach to characterizing the off-target profile of this compound in mammalian cells.

Predicted Areas of Off-Target Activity

Given that this compound is a guanosine analog, its potential off-target interactions are likely to involve proteins that bind to purine nucleotides, such as ATP or GTP. This broad category of proteins includes, but is not limited to:

-

Kinases: As one of the largest enzyme families in the human genome, kinases utilize ATP for their catalytic activity. The structural similarity of this compound to ATP suggests that it may competitively inhibit a range of kinases.

-

GTPases: These enzymes bind and hydrolyze GTP and are crucial regulators of numerous cellular processes, including signal transduction, protein synthesis, and intracellular trafficking.

-

Purine metabolism enzymes: Enzymes involved in the synthesis, degradation, and salvage of purine nucleotides could be potential off-targets.

-

RNA and DNA polymerases: As a nucleoside analog, this compound could potentially interfere with the synthesis of nucleic acids.

Experimental Approaches to Identify Off-Target Effects

A multi-pronged experimental approach is recommended to comprehensively identify and validate the off-target effects of this compound.

Kinase Profiling

Kinase profiling assays are essential for determining the selectivity of a compound against a broad panel of kinases. These assays are typically performed in vitro using recombinant kinases.

Data in this table is hypothetical and for illustrative purposes only.

| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |

| Kinase A | 150 | 85% |

| Kinase B | 800 | 60% |

| Kinase C | 2500 | 30% |

| Kinase D | >10000 | <10% |

| Kinase E | 50 | 95% |

-

Kinase Panel Selection: A broad panel of recombinant human kinases (e.g., >400 kinases) should be selected to cover the human kinome.

-

Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction:

-

In a microplate, combine the kinase, a suitable substrate (peptide or protein), and ATP.

-

Add this compound at various concentrations.

-

Include appropriate controls (no compound, no enzyme).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

For radiometric assays, stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated ³³P-ATP. Measure the remaining radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 1: Workflow for in vitro kinase profiling.

Chemical Proteomics

Chemical proteomics approaches, such as affinity-based protein profiling (ABPP) and mass spectrometry-based proteomics, can identify direct and indirect cellular targets of a compound in a more physiological context.

Data in this table is hypothetical and for illustrative purposes only.

| Protein ID (UniProt) | Protein Name | Fold Change (Treated/Control) | p-value |

| P04637 | Cellular tumor antigen p53 | 1.8 | 0.005 |

| Q06609 | Mitogen-activated protein kinase 1 | -2.1 | 0.001 |

| P62258 | 14-3-3 protein beta/alpha | 1.5 | 0.02 |

| P31946 | Heat shock protein HSP 90-alpha | -1.7 | 0.01 |

-

Cell Culture and Labeling:

-

Culture two populations of mammalian cells (e.g., HEK293T or a relevant cancer cell line).

-

In one population, supplement the culture medium with "heavy" isotopes of essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine). In the other, use normal "light" amino acids.

-

Allow the cells to grow for at least five passages to ensure complete incorporation of the isotopes.

-

-

Treatment: Treat the "heavy" labeled cells with this compound at a chosen concentration and time. Treat the "light" labeled cells with vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Extraction: Harvest and combine equal numbers of cells from both populations. Lyse the cells and extract the total protein.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of "heavy" and "light" peptides.

-

-

Data Analysis:

-

Identify the peptides and corresponding proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Quantify the relative abundance of each protein by comparing the peak intensities of the "heavy" and "light" peptide pairs.

-

Identify proteins with statistically significant changes in expression upon treatment.

-

Figure 2: Workflow for quantitative proteomics using SILAC.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[1][2][3] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4]

Data in this table is hypothetical and for illustrative purposes only.

| Protein Target | Melting Temperature (°C) - Control | Melting Temperature (°C) - this compound | Thermal Shift (ΔTm) (°C) |

| Protein X | 52.5 | 56.2 | +3.7 |

| Protein Y | 61.0 | 61.1 | +0.1 |

| Protein Z | 48.3 | 51.9 | +3.6 |

-

Cell Treatment: Treat intact mammalian cells with this compound or vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blotting:

-

Separate the soluble proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the protein of interest.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target engagement.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

The identification of off-target kinases or other signaling proteins necessitates further investigation into the downstream functional consequences.

Figure 4: Potential off-target inhibition of the MAPK/ERK signaling pathway.

Should kinase profiling reveal that this compound inhibits receptor tyrosine kinases (RTKs) or downstream kinases like RAF, it would be crucial to assess the impact on the MAPK/ERK pathway. This would involve measuring the phosphorylation status of key pathway components (e.g., MEK, ERK) in cells treated with this compound, followed by stimulation with a relevant growth factor.

Conclusion

A comprehensive evaluation of the off-target effects of this compound is a critical step in its preclinical development. The methodologies outlined in this guide, including in vitro kinase profiling, quantitative proteomics, and cellular thermal shift assays, provide a robust framework for identifying and validating unintended cellular targets. The resulting data will be instrumental in building a complete safety and efficacy profile for this promising therapeutic candidate. It is through such rigorous investigation that the full therapeutic potential of this compound can be realized while minimizing the risk of unforeseen adverse effects.

References

- 1. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis Reveals the Association between the Pathways of Glutathione and α-Linolenic Acid Metabolism and Lanthanum Accumulation in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Structural Analogues of 8-Allylthioguanosine: A Technical Guide to Synthesis, Properties, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of 8-Allylthioguanosine, focusing on their synthesis, chemical properties, and biological activities as modulators of the innate immune system. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel immunomodulatory compounds.

Introduction

Guanosine analogues, particularly those substituted at the C8 position, have emerged as a promising class of small molecules with potent immunostimulatory properties. These compounds often act as agonists of Toll-like Receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, initiating a robust antiviral and antitumor immune response.

This compound and its structural analogues are of particular interest due to the potential for fine-tuning their immunological activity through modifications of the thioether linkage at the 8-position. This guide will explore the synthesis, structure-activity relationships (SAR), and biological evaluation of this class of compounds.

Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues typically begins with a commercially available starting material, 8-bromoguanosine. The core synthetic strategy involves a nucleophilic substitution reaction where the bromide at the 8-position is displaced by a thiol.

General Synthetic Protocol

A general and adaptable protocol for the synthesis of 8-thio-substituted guanosine analogues is outlined below. This method can be modified to produce a variety of analogues by using different thiol-containing reactants.

Materials:

-

8-Bromoguanosine

-

Allyl mercaptan (or other desired thiol)

-

Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

-

Preparation of the Thiolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., allyl mercaptan, 1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (1.1 equivalents) portion-wise to the stirred solution of the thiol. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Nucleophilic Substitution: To this solution, add 8-bromoguanosine (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Dilute the mixture with a larger volume of water and extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 8-thio-substituted guanosine analogue.

Physicochemical and Biological Properties

The introduction of a thioether linkage at the 8-position of the guanosine scaffold significantly influences the molecule's physicochemical and biological properties.

Structure-Activity Relationships (SAR)

While specific quantitative SAR data for a broad range of 8-thioalkylguanosine analogues is limited in the public domain, general trends can be inferred from studies on C8-substituted guanosines:

-

Substitution at C8 is well-tolerated: Modifications at the 8-position of guanosine are generally compatible with TLR7 binding and activation.

-

Nature of the substituent: The size, lipophilicity, and electronic properties of the substituent at the 8-position can modulate the potency and selectivity of TLR7 agonism.

-

Thioether Linkage: The thioether linkage in compounds like this compound provides a flexible and synthetically accessible point for introducing diverse functionalities to explore the SAR.

Immunomodulatory Activity

8-substituted guanosine analogues, including this compound, are known to exert their immunostimulatory effects primarily through the activation of TLR7. This activation leads to the downstream production of a variety of cytokines and chemokines, orchestrating an innate and subsequent adaptive immune response.

Table 1: Immunostimulatory Activity of Representative 8-Substituted Guanosine Analogues

| Compound | Structure | Target | Activity | Cytokine Induction (Cell Type) | Reference |

| Loxoribine | 7-allyl-8-oxoguanosine | TLR7 | Agonist | IL-6, IL-12 (mouse splenocytes); TNF-α, IL-12, IFN-α (human PBLs) | [1][2] |

| 7-Thia-8-oxoguanosine | TLR7 | Agonist | IL-6, IL-12 (mouse splenocytes); TNF-α, IL-12, IFN-α (human PBLs) | [1][2] | |

| 8-Hydroxyguanosine | TLR7 | Co-agonist with ssRNA | IFN-α, TNF-α (human pDCs) | [3] | |

| 8-Mercaptoguanosine | TLR7 | Agonist | (Activity reported in B cells) | [3] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activity of this compound and its analogues.

TLR7 Reporter Assay

This assay is used to determine the ability of a compound to activate the TLR7 signaling pathway.

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogues) and a positive control (e.g., R848). Add the compounds to the cells and incubate for 18-24 hours.

-

SEAP Detection: After incubation, collect the cell culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate at 37°C for 1-3 hours.

-

Data Analysis: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the level of NF-κB activation. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to induce the production of cytokines from primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 106 cells/well.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Plot the cytokine concentrations as a function of the compound concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

TLR7 Signaling Pathway

The activation of TLR7 by this compound and its analogues initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the expression of genes encoding pro-inflammatory cytokines and type I interferons.

References

Early Applications of 8-Substituted Guanosines in Molecular Biology: A Technical Guide

Introduction: This technical guide explores the early applications of 8-substituted guanosine analogs in molecular biology, with a particular focus on their role as inhibitors of purine nucleoside phosphorylase (PNP). While specific early research on 8-Allylthioguanosine is limited in readily available literature, the broader class of 8-substituted guanosines, particularly 8-aminoguanosine, was the subject of significant investigation in the 1980s. These compounds emerged as potent and selective modulators of T-cell function, paving the way for advancements in immunology and drug development. This guide will utilize the extensive early data on these closely related analogs to provide a comprehensive overview of the core concepts, experimental approaches, and key findings of that era.

Core Concept: Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. A deficiency in PNP in humans leads to a severe impairment of T-cell function, while B-cell function remains largely unaffected. This observation highlighted PNP as a promising therapeutic target for selectively modulating T-cell mediated immune responses.

The primary mechanism of action for 8-substituted guanosine analogs in their early molecular biology applications was the competitive inhibition of PNP. By blocking this enzyme, these compounds lead to an intracellular accumulation of deoxyguanosine. In T-lymphoblasts, deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis. This selective toxicity towards T-cells formed the basis of their potential use as immunosuppressive and anti-leukemic agents.

Quantitative Data: Inhibition of Purine Nucleoside Phosphorylase

The following table summarizes key quantitative data from early studies on the inhibition of human erythrocyte PNP by 8-substituted guanine derivatives.

| Compound | IC50 (µM) | Ki (µM) | Cell Line | Cytotoxicity Assay Notes |

| 8-aminoguanosine | 1.40 | - | MOLT-4 (T-cell) | Selectively toxic to T-cells in the presence of 2'-deoxyguanosine.[1] |

| 8-amino-9-(2-thienylmethyl)guanine | 0.17 | 0.067 | MOLT-4 (T-cell) | Potentiation of 2'-deoxyguanosine toxicity.[2][3] |

| 8-amino-9-benzylguanine | - | 0.2 | MOLT-4 (T-cell) | More effective than 8-aminoguanine at potentiating 2'-deoxyguanosine toxicity. |

Experimental Protocols

Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol outlines a common method used in early studies to determine the inhibitory activity of compounds against PNP.

Principle: The activity of PNP is measured by monitoring the conversion of a substrate, such as inosine, to hypoxanthine. The rate of hypoxanthine production is determined by measuring the change in absorbance at a specific wavelength.

Materials:

-

Human erythrocyte PNP (partially purified)

-

Inosine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., 8-substituted guanosine analog)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and inosine.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the PNP enzyme.

-

Immediately monitor the change in absorbance at 293 nm, which corresponds to the formation of uric acid from hypoxanthine by a coupled reaction with xanthine oxidase (often present in partially purified enzyme preparations or added exogenously).

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For determining the inhibition constant (Ki), experiments are performed at varying substrate concentrations.

T-Lymphoblast Cytotoxicity Assay

This protocol describes a typical experiment to assess the selective toxicity of PNP inhibitors on T-cells.

Principle: The assay measures the viability of T-lymphoblastoid cells (e.g., MOLT-4) and B-lymphoblastoid cells (e.g., MGL-8) in the presence of the test compound and a PNP substrate, 2'-deoxyguanosine.

Materials:

-

MOLT-4 (T-cell) and MGL-8 (B-cell) lymphoblastoid cell lines

-

RPMI 1640 medium supplemented with fetal bovine serum

-

Test compound (e.g., 8-substituted guanosine analog)

-

2'-deoxyguanosine

-

Cell counting solution (e.g., trypan blue) or a proliferation assay reagent (e.g., MTT)

Procedure:

-

Seed MOLT-4 and MGL-8 cells in 96-well plates at a predetermined density.

-

Add the test compound at various concentrations to the wells.

-

Add a non-toxic concentration of 2'-deoxyguanosine (e.g., 10 µM) to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a cell counting method with trypan blue exclusion or a colorimetric assay like the MTT assay.

-

Calculate the IC50 value for each cell line, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathway affected by 8-substituted guanosine analogs and a typical experimental workflow for their evaluation.

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of RNA with 8-Allylthioguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of RNA with nucleoside analogs is a powerful technique to study the life cycle of RNA, including synthesis, processing, transport, and decay. By introducing a modified nucleoside to cells in culture, newly transcribed RNA is "tagged" and can be distinguished from the pre-existing RNA pool. This allows for the dynamic analysis of the transcriptome, providing critical insights for basic research and therapeutic development.

8-Allylthioguanosine is a synthetic analog of guanosine designed for metabolic labeling of RNA. The allyl group provides a bioorthogonal handle that can be selectively modified for the enrichment and detection of newly synthesized RNA. The sulfur substitution at the 8-position is intended to minimize perturbation to RNA structure and function while still allowing for efficient incorporation by RNA polymerases.

These application notes provide a detailed protocol for the metabolic labeling of RNA using this compound, including downstream applications such as the isolation and quantification of nascent RNA transcripts.

Principle of the Method

The metabolic labeling of RNA with this compound is a two-step process:

-

Metabolic Incorporation: Cells are incubated with this compound, which is taken up by the cells and converted into the corresponding triphosphate. This triphosphate analog is then incorporated into newly synthesized RNA transcripts by cellular RNA polymerases in place of guanosine.

-

Thiol-Specific Biotinylation and Enrichment: The thiol group on the incorporated this compound allows for specific chemical modification. A common method is thiol-specific biotinylation, which attaches a biotin molecule to the modified guanosine. This biotin tag can then be used to enrich the labeled RNA from the total RNA population using streptavidin-coated magnetic beads.

This strategy enables the specific isolation of RNA that was actively transcribed during the labeling period, which can then be used for a variety of downstream analyses, including qRT-PCR, microarray analysis, and next-generation sequencing.

Experimental Protocols